

(R)-(-)-N-Benzyl-2-phenylglycinol physical properties

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Compound of Interest

Compound Name: (R)-(-)-N-Benzyl-2-phenylglycinol

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An In-Depth Technical Guide to the Physical Properties of (R)-(-)-N-Benzyl-2-phenylglycinol

Introduction

(R)-(-)-N-Benzyl-2-phenylglycinol (CAS No. 14231-57-3) is a chiral amino alcohol of significant interest in the fields of organic synthesis and pharmaceutical development.^{[1][2][3]} As a derivative of phenylglycine, its structural combination of a secondary amine, a primary alcohol, and two distinct phenyl moieties confers upon it a unique stereochemical profile.^[1] This profile makes it a valuable chiral auxiliary and a key starting material for the asymmetric synthesis of other complex molecules, such as α -amino phosphonic acids and optically pure β -substituted amines.^[2]

For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for its effective application. These properties—from melting point and solubility to optical rotation—govern its handling, reaction setup, purification, and formulation. This guide provides a detailed examination of these core characteristics, blending established data with the practical methodologies required for their verification in a research setting.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for (R)-(-)-N-Benzyl-2-phenylglycinol is presented below. This data serves as a foundational reference for laboratory use.

Property	Value	Source(s)
CAS Number	14231-57-3	[2][3][4]
Molecular Formula	C ₁₅ H ₁₇ NO	[2][3][4]
Molecular Weight	227.30 g/mol	[2][4]
Appearance	White to off-white solid (powder, crystals, or chunks)	[1]
Boiling Point	87-90 °C (literature value, likely at reduced pressure)	[2][5]
Specific Optical Rotation	[α] _D ²¹ -80° (c=0.85 in ethanol)	[2]
Melting Point	Data not readily available in common chemical databases	[6]
Solubility	Soluble in organic solvents; limited solubility in water	[1]

Detailed Analysis and Experimental Protocols

As a senior scientist, it is understood that catalog values are a starting point. True scientific integrity requires the ability to verify these properties. The following sections detail the causality behind the experimental choices and provide robust, self-validating protocols for determining the most critical physical characteristics of **(R)-(-)-N-Benzyl-2-phenylglycinol**.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental indicator of a compound's purity. A sharp, narrow melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities depress and broaden this range. For **(R)-(-)-N-Benzyl-2-phenylglycinol**, the presence of both N-H and O-H groups allows for intermolecular hydrogen bonding, which is expected to result in a relatively high melting point for its molecular weight.[1] While a precise value is not widely published, the protocol to determine it is universal.

Methodology: Capillary Melting Point Determination

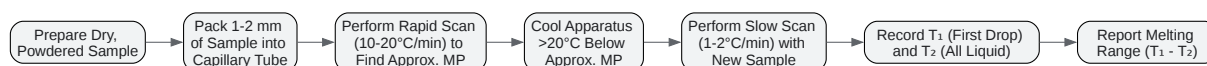
This protocol describes the use of a modern digital melting point apparatus (e.g., a DigiMelt or similar instrument), which offers high precision and safety compared to traditional oil baths.

Step-by-Step Protocol:

- Sample Preparation:
 - Ensure the **(R)-(-)-N-Benzyl-2-phenylglycinol** sample is completely dry and crystalline.
 - Place a small amount of the solid on a clean, dry watch glass.
 - Crush the sample into a fine powder using a spatula. This ensures uniform packing and efficient heat transfer.
- Capillary Loading:
 - Tap the open end of a capillary tube into the powder until a small amount of sample (1-2 mm in height) enters the tube.
 - Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom. A densely packed sample is critical for an accurate reading.
- Instrument Setup & Rough Measurement (Optional but Recommended):
 - Insert the packed capillary into the heating block of the apparatus.
 - Set a rapid heating ramp (e.g., 10-20 °C/minute) to quickly find an approximate melting range. This saves time and prevents overshooting the melting point during the precise measurement.
- Precise Measurement:
 - Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.
 - Insert a fresh capillary with the sample.

- Set a slow heating ramp rate (1-2 °C/minute). A slow rate is essential to allow the system to remain in thermal equilibrium, yielding an accurate range.
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (T_1).
 - Record the temperature at which the last crystal of solid melts into a clear liquid (T_2).
 - The melting range is reported as $T_1 - T_2$. Repeat the measurement with a fresh sample until two consistent readings are obtained.

Logical Workflow: Melting Point Determination



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Caption: Workflow for precise melting point determination.

Specific Optical Rotation

Expertise & Experience: **(R)-(-)-N-Benzyl-2-phenylglycinol** is a chiral molecule, meaning it is non-superimposable on its mirror image. This property causes it to rotate the plane of plane-polarized light. The "(-)" designation indicates it is levorotatory, rotating light counter-clockwise. Specific rotation is an intensive property and a critical quality attribute, as it confirms the compound's stereochemical identity and can be used to determine its enantiomeric purity.

The specific rotation ($[\alpha]$) is calculated from the observed rotation (α) using the Biot equation: $[\alpha] = \alpha / (l * c)$, where 'l' is the path length in decimeters (dm) and 'c' is the concentration in g/mL.^[5]

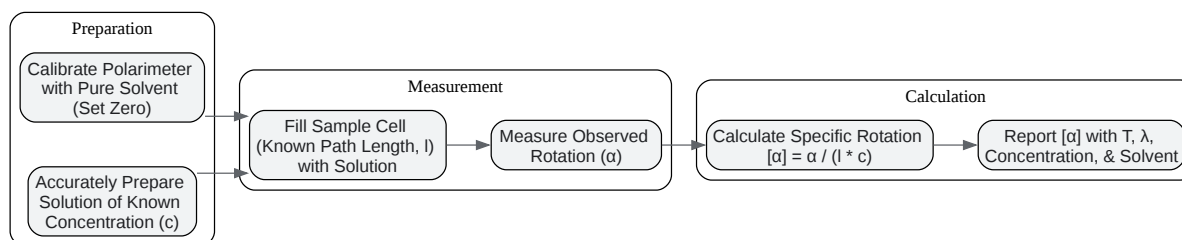
Methodology: Polarimetry

This protocol outlines the standard procedure for measuring specific rotation.

Step-by-Step Protocol:

- Solution Preparation:
 - Accurately weigh a sample of **(R)-(-)-N-Benzyl-2-phenylglycinol** (e.g., 85.0 mg).
 - Quantitatively transfer the sample to a 10.0 mL volumetric flask.
 - Dissolve the sample in and dilute to the mark with the specified solvent (e.g., ethanol, as per the literature value of $c=0.85$ in ethanol).^[2] Ensure the sample is completely dissolved. The concentration (c) is 0.085 g/10 mL or 0.0085 g/mL.
- Instrument Preparation:
 - Turn on the polarimeter's light source (typically a sodium D-line lamp, $\lambda = 589$ nm) and allow it to warm up as per the manufacturer's instructions.
 - Calibrate the instrument by taking a "zero" reading with a sample cell filled only with the pure solvent (ethanol).
- Sample Measurement:
 - Rinse the sample cell (typically 1 dm in length) with a small amount of the prepared solution, then fill it, ensuring no air bubbles are present in the light path.
 - Place the filled cell in the polarimeter.
 - Record the observed rotation (α). The reading should be negative.
- Calculation and Reporting:
 - Use the Biot equation to calculate the specific rotation.
 - Example calculation: If the observed rotation $\alpha = -0.68^\circ$, path length $l = 1$ dm, and concentration $c = 0.0085$ g/mL, then $[\alpha] = -0.68 / (1 * 0.0085) = -80^\circ$.
 - Report the result including the temperature and wavelength: $[\alpha]^{21/D} -80^\circ$ ($c=0.85$ in ethanol).

Logical Workflow: Specific Rotation Measurement



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Caption: Workflow for specific optical rotation measurement.

Aqueous Solubility

Expertise & Experience: Solubility is one of the most critical physicochemical properties in drug development, directly impacting a compound's absorption and bioavailability.[7] For a compound like **(R)-(-)-N-Benzyl-2-phenylglycinol**, the two large, nonpolar phenyl and benzyl groups suggest low aqueous solubility.[1] We must distinguish between two types of solubility: kinetic and thermodynamic. Kinetic solubility is a high-throughput screening method, while thermodynamic solubility represents the true equilibrium state and is the gold standard for pre-formulation studies.

Methodology: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

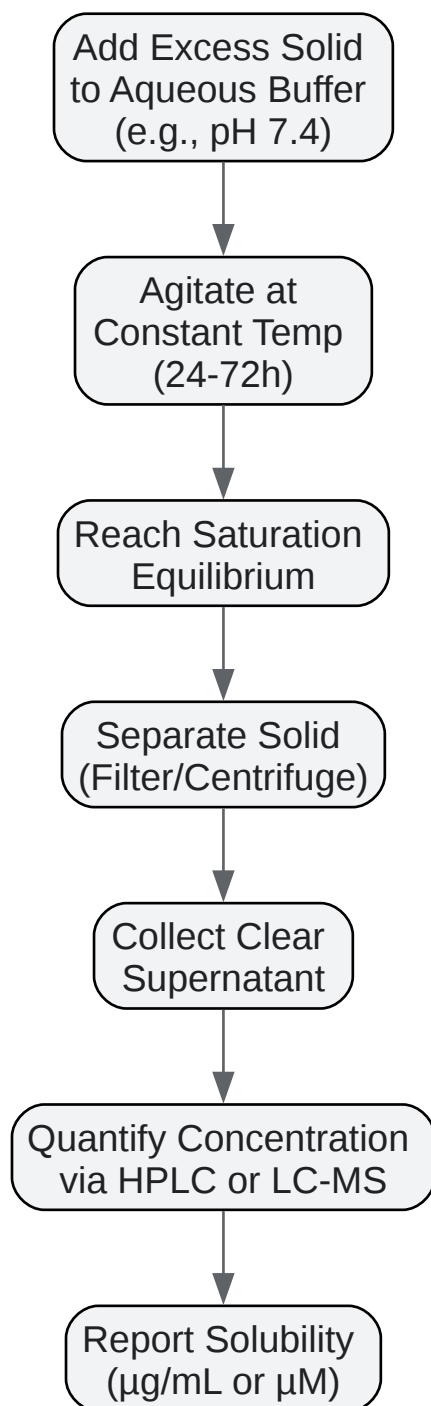
This protocol is the definitive method for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

- **Media Preparation:** Prepare relevant aqueous buffers, typically spanning the physiological pH range (e.g., pH 1.2 for the stomach, pH 4.5, and pH 6.8 for the intestine).[8] A standard phosphate-buffered saline (PBS) at pH 7.4 is also commonly used.

- **Sample Addition:** Add an excess amount of solid **(R)-(-)-N-Benzyl-2-phenylglycinol** to a known volume of each buffer in separate, sealed vials. The excess solid is crucial to ensure that an equilibrium between the dissolved and undissolved compound is established.
- **Equilibration:**
 - Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).
 - Continuously agitate the samples during incubation using an orbital shaker or rotator to facilitate dissolution.
- **Separation of Undissolved Solid:**
 - After incubation, allow the vials to stand briefly for large particles to settle.
 - Carefully withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter to remove all undissolved solid particles. Centrifugation followed by collection of the supernatant can also be used. This step is critical to avoid artificially high concentration readings.
- **Quantification:**
 - Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.
 - Prepare a calibration curve using standard solutions of the compound at known concentrations to accurately quantify the amount in the filtrate.
- **Reporting:** The determined concentration is the thermodynamic solubility of the compound in that specific medium, typically reported in µg/mL or µM.

Logical Workflow: Thermodynamic Solubility Determination



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Caption: Workflow for the shake-flask solubility method.

Spectroscopic Profile

While detailed spectra are best analyzed in dedicated software, it is useful for the researcher to know what data is available and what information it provides. For **(R)-(-)-N-Benzyl-2-phenylglycinol**, mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) data have been cataloged.[9]

- Mass Spectrometry (MS): Provides the molecular weight of the compound (227.3 g/mol) and its fragmentation pattern, which helps confirm the molecular structure.[9][10]
- Infrared (IR) Spectroscopy: Identifies the functional groups present. Key expected peaks would include a broad O-H stretch (from the alcohol), an N-H stretch (from the secondary amine), C-H stretches for the aromatic rings, and C=C stretches characteristic of the phenyl groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^{13}C): Offers the most detailed structural information, showing the chemical environment of each hydrogen and carbon atom. This is the definitive technique for confirming the precise connectivity and structure of the molecule in solution.

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